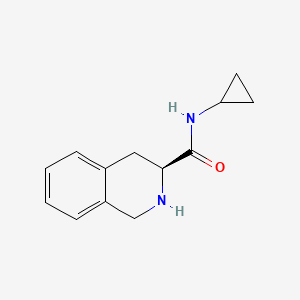
(3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of interest due to its potential biological activities. This tetrahydroisoquinoline derivative has been studied for its pharmacological properties, particularly in neuroprotection and anti-cancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Chemical Formula : C₁₃H₁₆N₂O
- Molecular Weight : 216.28 g/mol
- IUPAC Name : this compound
- CAS Number : 871130-68-6
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Neuroprotective Effects :
- Studies have shown that tetrahydroisoquinoline derivatives can protect neuronal cells from apoptosis. The compound's structure allows it to interact with various neurochemical pathways that modulate cell survival and death.
- For example, derivatives similar to this compound have demonstrated the ability to inhibit oxidative stress-induced apoptosis in neuronal cell lines .
-
Anticancer Activity :
- Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines.
- A related study on tetrahydroisoquinoline derivatives reported significant cytotoxic effects against human cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating mitochondrial membrane potential and caspase activation .
- Cell Cycle Regulation : Studies have shown that certain isoquinoline derivatives can induce G1 phase arrest in cancer cells, leading to reduced proliferation .
Data Summary
Case Study 1: Neuroprotection in Neuronal Cell Lines
A study investigated the neuroprotective effects of various tetrahydroisoquinoline derivatives on PC12 cells. The results indicated that compounds with bulky substituents at the C-1 position significantly enhanced cell viability under oxidative stress conditions. The mechanism involved the upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic factors.
Case Study 2: Anticancer Effects on Human Cancer Cell Lines
In another investigation, this compound was tested against several human cancer cell lines. The compound exhibited an IC50 value in the micromolar range, indicating potent cytotoxicity. Morphological assessments revealed characteristics of apoptosis such as chromatin condensation and nuclear fragmentation.
属性
IUPAC Name |
(3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(15-11-5-6-11)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,11-12,14H,5-8H2,(H,15,16)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHPUPJMTKOFON-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC3=CC=CC=C3CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)[C@@H]2CC3=CC=CC=C3CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














